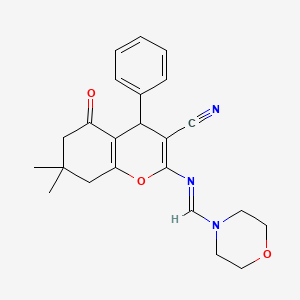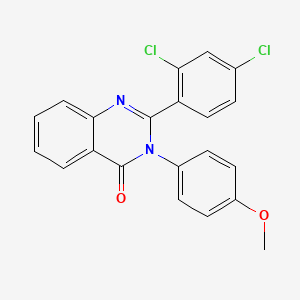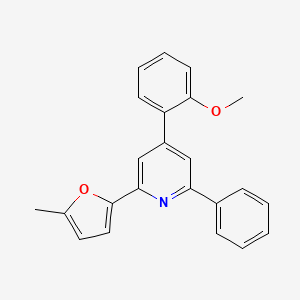
5-keto-7,7-dimethyl-2-(morpholinomethyleneamino)-4-phenyl-6,8-dihydro-4H-chromene-3-carbonitrile
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
7,7-Dimethyl-2-[(morpholinomethylene)amino]-5-oxo-4-phenyl-5,6,7,8-tetrahydro-4H-chromen-3-yl cyanide is a complex organic compound that belongs to the class of chromene derivatives. Chromenes are known for their diverse biological activities and are widely studied for their potential therapeutic applications. This particular compound features a morpholine moiety, which is a six-membered ring containing both nitrogen and oxygen, and is known for its presence in various pharmacologically active molecules.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 7,7-dimethyl-2-[(morpholinomethylene)amino]-5-oxo-4-phenyl-5,6,7,8-tetrahydro-4H-chromen-3-yl cyanide can be achieved through a multi-step process involving the following key steps:
Formation of the Chromene Core: The chromene core can be synthesized via a multi-component reaction involving 5,5-dimethylcyclohexane-1,3-dione, benzaldehyde, and malononitrile.
Introduction of the Morpholine Moiety: The morpholine moiety can be introduced through a nucleophilic substitution reaction. This involves the reaction of the chromene derivative with morpholine in the presence of a suitable catalyst such as triethylamine.
Final Functionalization: The final step involves the introduction of the cyanide group. This can be achieved through a reaction with a cyanating agent such as potassium cyanide in the presence of a phase transfer catalyst like tetrabutylammonium bromide.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors to improve reaction efficiency and scalability. Additionally, green chemistry principles such as the use of environmentally benign solvents and catalysts would be considered to minimize the environmental impact of the production process .
化学反応の分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the morpholine moiety, leading to the formation of N-oxide derivatives.
Reduction: Reduction reactions can target the carbonyl group in the chromene core, potentially yielding alcohol derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the cyanide group, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Major Products
Oxidation: N-oxide derivatives of the morpholine moiety.
Reduction: Alcohol derivatives of the chromene core.
Substitution: Various substituted derivatives depending on the nucleophile used.
科学的研究の応用
7,7-Dimethyl-2-[(morpholinomethylene)amino]-5-oxo-4-phenyl-5,6,7,8-tetrahydro-4H-chromen-3-yl cyanide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules. Its unique structure allows for the exploration of new synthetic pathways and reaction mechanisms.
Biology: Studied for its potential biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.
Medicine: Investigated for its potential therapeutic applications, particularly in the development of new drugs targeting specific biological pathways.
Industry: Used in the development of new materials with specific properties, such as fluorescence or conductivity, for applications in electronics and sensors.
作用機序
The mechanism of action of 7,7-dimethyl-2-[(morpholinomethylene)amino]-5-oxo-4-phenyl-5,6,7,8-tetrahydro-4H-chromen-3-yl cyanide involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound can interact with various enzymes and receptors, modulating their activity. For example, it may inhibit certain kinases involved in cancer cell proliferation.
Pathways Involved: The compound can affect multiple signaling pathways, including those related to cell cycle regulation, apoptosis, and inflammation.
類似化合物との比較
Similar Compounds
2-Amino-7,7-dimethyl-5-oxo-4-phenyl-5,6,7,8-tetrahydro-4H-chromene-3-carbonitrile: Similar structure but lacks the morpholine moiety.
7,7-Dimethyl-2-[(piperidin-1-yl)methyleneamino]-5-oxo-4-phenyl-5,6,7,8-tetrahydro-4H-chromen-3-yl cyanide: Similar structure but contains a piperidine moiety instead of morpholine.
Uniqueness
The presence of the morpholine moiety in 7,7-dimethyl-2-[(morpholinomethylene)amino]-5-oxo-4-phenyl-5,6,7,8-tetrahydro-4H-chromen-3-yl cyanide imparts unique properties, such as increased solubility and potential for specific biological interactions, making it a valuable compound for research and development.
特性
分子式 |
C23H25N3O3 |
|---|---|
分子量 |
391.5 g/mol |
IUPAC名 |
7,7-dimethyl-2-[(E)-morpholin-4-ylmethylideneamino]-5-oxo-4-phenyl-6,8-dihydro-4H-chromene-3-carbonitrile |
InChI |
InChI=1S/C23H25N3O3/c1-23(2)12-18(27)21-19(13-23)29-22(25-15-26-8-10-28-11-9-26)17(14-24)20(21)16-6-4-3-5-7-16/h3-7,15,20H,8-13H2,1-2H3/b25-15+ |
InChIキー |
XFOLXLAOZVTGPK-MFKUBSTISA-N |
異性体SMILES |
CC1(CC2=C(C(C(=C(O2)/N=C/N3CCOCC3)C#N)C4=CC=CC=C4)C(=O)C1)C |
正規SMILES |
CC1(CC2=C(C(C(=C(O2)N=CN3CCOCC3)C#N)C4=CC=CC=C4)C(=O)C1)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![Benzamide, 2-[(4-methoxybenzoyl)amino]-N-[1-[[(4-methoxyphenyl)amino]carbonyl]-2-methylpropyl]-](/img/structure/B10874525.png)
![2-(11-ethyl-3,3-dimethyl-1-oxo-1,2,3,4,5,11-hexahydro-10H-dibenzo[b,e][1,4]diazepin-10-yl)-N-[2-(1H-imidazol-4-yl)ethyl]acetamide](/img/structure/B10874531.png)
![N-(3-cyano-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophen-2-yl)-2-({[(E)-phenylmethylidene]amino}oxy)acetamide](/img/structure/B10874534.png)

![2-{[(E)-1H-indol-3-ylmethylidene]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carbonitrile](/img/structure/B10874542.png)

![2-[(E)-2-phenylethenyl]-5,6,7,8-tetrahydro-4H-[1]benzothieno[2,3-d][1,3]oxazin-4-one](/img/structure/B10874562.png)
![16-(furan-2-yl)-14-methyl-4-[(4-methylphenoxy)methyl]-12-phenyl-10-oxa-3,5,6,8,12,13-hexazatetracyclo[7.7.0.02,6.011,15]hexadeca-1(9),2,4,7,11(15),13-hexaene](/img/structure/B10874576.png)
![N-(naphthalen-1-yl)-2-[(4-oxo-3,4,5,6,7,8-hexahydroquinazolin-2-yl)sulfanyl]propanamide](/img/structure/B10874592.png)
![2-{2-[(4-methoxyphenoxy)methyl]-8,9-dimethyl-7H-pyrrolo[3,2-e][1,2,4]triazolo[1,5-c]pyrimidin-7-yl}-N,N-dimethylethanamine](/img/structure/B10874593.png)
![(4Z)-2-(1,3-benzothiazol-2-yl)-5-methyl-4-[1-(pyridin-3-ylamino)ethylidene]-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B10874607.png)
![(4Z)-2-(4-methoxyphenyl)-4-[1-(morpholin-4-ylamino)ethylidene]-5-propyl-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B10874610.png)
![11-(4-chlorophenyl)-3,3-dimethyl-10-[2-(4-methylpiperazin-1-yl)-2-oxoethyl]-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B10874611.png)
![N-cyclohexyl-2-(11-ethyl-3,3-dimethyl-1-oxo-1,2,3,4,5,11-hexahydro-10H-dibenzo[b,e][1,4]diazepin-10-yl)acetamide](/img/structure/B10874615.png)
